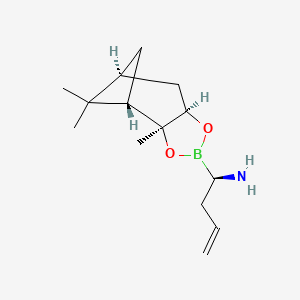

(R)-BoroAlg(+)-Pinanediol

Description

Significance of Asymmetric Synthesis in Modern Chemistry

Asymmetric synthesis is the process of selectively creating one enantiomer of a chiral molecule over its mirror image. numberanalytics.comchiralpedia.comsolubilityofthings.com This is of paramount importance in modern chemistry, especially in the pharmaceutical industry, because the different enantiomers of a drug can have vastly different biological activities. solubilityofthings.comquora.com For instance, one enantiomer may be therapeutic while the other is inactive or even harmful. solubilityofthings.com Therefore, the ability to produce enantiomerically pure compounds is crucial for developing safe and effective medicines. numberanalytics.comsolubilityofthings.com Beyond pharmaceuticals, asymmetric synthesis is vital in the creation of agrochemicals and advanced materials, where specific stereochemistry dictates function. numberanalytics.comchiralpedia.com

The efficiency of an asymmetric synthesis is often measured by its enantiomeric excess (ee), which quantifies the purity of one enantiomer over the other. numberanalytics.com The development of advanced techniques in asymmetric synthesis has enabled chemists to achieve high levels of enantioselectivity, paving the way for the creation of complex molecules like the anticancer drug Taxol. numberanalytics.com

Role of Chiral Auxiliaries and Ligands in Enantioselective Reactions

Two key strategies employed to achieve enantioselectivity are the use of chiral auxiliaries and chiral ligands.

Chiral auxiliaries are chiral molecules that are temporarily attached to a starting material to direct the stereochemical outcome of a reaction. numberanalytics.comwikipedia.orgyork.ac.uk This process, known as asymmetric induction, allows for the creation of a new stereocenter with a specific configuration. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgyork.ac.uk Important characteristics of a good chiral auxiliary include its ability to be easily attached and removed, and to provide high levels of stereocontrol. york.ac.uk Examples of commonly used chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. numberanalytics.com

Chiral ligands are molecules that bind to a metal catalyst to create a chiral environment for a reaction. numberanalytics.com These ligand-catalyst complexes can then selectively produce one enantiomer of a product in a process called enantioselective catalysis. wikipedia.orgnumberanalytics.com This method is highly efficient as only a small amount of the chiral catalyst is needed to produce a large quantity of the desired product. chiralpedia.comnumberanalytics.com Privileged ligands, such as BINOL and Salen, have proven effective in a wide range of reactions. wikipedia.org

Overview of Boron in Organic Synthesis

Boron, a metalloid element, plays a remarkably versatile role in organic synthesis. acs.orgnumberanalytics.com Its unique electronic properties, particularly its electron deficiency in trivalent compounds, make it a powerful Lewis acid, catalyzing a variety of organic reactions. acs.orgacs.org Organoboron compounds, which contain a carbon-boron bond, are key intermediates in many synthetic transformations. su.se

The hydroboration reaction, discovered in the 1950s, was a landmark in boron chemistry, allowing for the regio- and stereoselective addition of a borane (B79455) to an alkene or alkyne. numberanalytics.comdergipark.org.tr This opened up new avenues for the synthesis of alcohols and other functional groups. dergipark.org.tr More recently, the Suzuki-Miyaura cross-coupling reaction, which utilizes boronic acids to form carbon-carbon bonds, has become one of the most important reactions in organic synthesis, earning its developers a Nobel Prize. acs.orgdergipark.org.tr Boron-containing compounds are also finding applications in materials science and medicine, with some being developed as pharmaceuticals. acs.orgmdpi.com The stability and low toxicity of many organoboron compounds further enhance their utility. dergipark.org.tr

Contextualization of Pinanediol as a Chiral Scaffold

Pinanediol is a bicyclic diol derived from pinane (B1207555), a natural product. ontosight.ai Its rigid, chiral structure makes it an excellent chiral auxiliary in asymmetric synthesis. ontosight.aicapes.gov.br When reacted with a boronic acid, pinanediol forms a stable chiral boronic ester. This temporary incorporation of the pinanediol scaffold allows for highly stereoselective reactions at a position adjacent to the boron atom. capes.gov.brresearchgate.netnih.gov

The use of (+)-pinanediol or (–)-pinanediol allows chemists to control the absolute configuration of the newly formed stereocenter. capes.gov.brresearchgate.net For example, in the Matteson homologation reaction, the use of (+)-pinanediol can lead to the formation of a specific enantiomer of an α-chloro boronic ester with very high diastereoselectivity. capes.gov.brnih.gov This intermediate can then be further reacted to create a variety of chiral molecules. capes.gov.br The stability of pinanediol boronate esters to chromatography and their predictable stereochemical control have made them invaluable tools for the synthesis of complex natural products and pharmaceuticals. iupac.org

Research Significance of (R)-BoroAlg(+)-Pinanediol in Current Chemical Landscape

(R)-BoroAlg(+)-Pinanediol is a specific chiral compound that incorporates a boronic acid moiety and the (+)-pinanediol chiral auxiliary. evitachem.comboroncore.com Its structure suggests its role as a key intermediate in asymmetric synthesis, likely for the creation of chiral amines or related structures. The "(R)-BoroAlg" portion of the name indicates an (R)-configured amino acid derivative attached to the boron atom.

The significance of compounds like (R)-BoroAlg(+)-Pinanediol lies in their potential as building blocks for the synthesis of complex, enantiomerically pure molecules. su.se The development of such chiral boron compounds is a continuous area of research, aiming to create new and efficient methods for producing bioactive substances and advanced materials. su.se The specific combination of the pinanediol chiral director and the amino acid-like fragment in (R)-BoroAlg(+)-Pinanediol makes it a valuable reagent for constructing molecules with specific stereochemical requirements, which is a central goal in modern organic and medicinal chemistry. su.seabmole.comnih.gov

Properties

IUPAC Name |

(1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]but-3-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24BNO2/c1-5-6-12(16)15-17-11-8-9-7-10(13(9,2)3)14(11,4)18-15/h5,9-12H,1,6-8,16H2,2-4H3/t9-,10-,11+,12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLWKNXNIVUVMF-HNRZYHPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60719328 | |

| Record name | (1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]but-3-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

323197-73-5 | |

| Record name | (1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]but-3-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R Boroalg + Pinanediol

Historical Development of Synthetic Routes to Similar Chiral Organoboranes

The development of synthetic routes to chiral organoboranes has been a pivotal advancement in asymmetric synthesis. A cornerstone in this field was the pioneering work on hydroboration by H.C. Brown, which provided a method for the anti-Markovnikov addition of a boron-hydrogen bond across a double bond. caltech.edu This laid the groundwork for accessing organoboranes, which could be further functionalized.

A significant leap forward in the synthesis of chiral boronic esters came with the development of the Matteson homologation reaction. This methodology allows for the stereospecific one-carbon extension of a boronic ester through the reaction with a dichloromethyl anion, followed by nucleophilic displacement of the resulting α-chloro boronic ester. nih.gov The use of chiral diols, such as pinanediol, as auxiliaries in this reaction enabled the synthesis of enantioenriched boronic esters with high levels of diastereoselectivity. nih.gov This chiral auxiliary-directed approach has become a mainstay in the synthesis of a wide array of chiral organoboron compounds, including α-amino boronic esters. nih.gov

In parallel, the development of catalytic enantioselective methods has offered alternative and often more atom-economical routes to chiral organoboranes. Transition metal catalysis, particularly with copper, has been successfully employed for the enantioselective borylation of various substrates, including imines and enamides, to afford chiral α-amino boronic esters. nih.govsemanticscholar.org These methods often utilize chiral ligands to induce asymmetry, providing access to valuable building blocks with high enantiopurity.

More recently, chemoenzymatic strategies have emerged as a powerful tool in asymmetric synthesis. While direct enzymatic synthesis of carbon-boron bonds is still a developing area, kinetic resolutions of racemic organoboron compounds using enzymes like lipases have proven effective for obtaining enantioenriched materials. nih.gov This approach offers the advantages of mild reaction conditions and high selectivity inherent to biocatalysis.

Proposed Retrosynthetic Analysis of (R)-BoroAlg(+)-Pinanediol

Based on established synthetic strategies for α-amino boronic esters, a plausible retrosynthetic analysis for (R)-BoroAlg(+)-Pinanediol is outlined below. The target molecule is envisioned to be derived from a key α-azido boronic ester intermediate. This strategy leverages the robust and highly stereoselective Matteson homologation chemistry.

The primary disconnection of the target molecule, (R)-BoroAlg(+)-Pinanediol (1) , involves the reduction of an α-azido group to the corresponding amine. This leads back to the key intermediate, (R)-α-azidoallylpinanediol boronic ester (2) .

The α-azido boronic ester 2 can be accessed through a nucleophilic substitution reaction on an α-chloro boronic ester. The stereochemistry at the α-carbon is typically inverted during this S(_N)2 reaction. Therefore, the precursor would be the (S)-α-chloroallylpinanediol boronic ester (3) .

The α-chloro boronic ester 3 is a classic product of the Matteson homologation reaction. This intermediate can be synthesized from the corresponding boronic ester lacking the α-chloro substituent, in this case, allylboronic acid (+)-pinanediol ester (4) , by reaction with dichloromethyllithium. The stereochemical outcome of this homologation is directed by the (+)-pinanediol chiral auxiliary.

Finally, the allylboronic acid (+)-pinanediol ester 4 can be prepared from the reaction of a suitable allylating agent, such as allylmagnesium bromide, with a trialkoxyborane, followed by esterification with (+)-pinanediol.

This retrosynthetic pathway highlights the central role of the Matteson homologation in establishing the chiral center and the utility of the azide (B81097) as a precursor to the amine functionality.

Enantioselective Synthesis Approaches to (R)-BoroAlg(+)-Pinanediol

Several enantioselective strategies can be envisioned for the synthesis of (R)-BoroAlg(+)-Pinanediol, leveraging chiral catalysts, chiral auxiliaries, or enzymes to control the stereochemical outcome.

Chiral Catalyst-Mediated Pathways

Catalytic asymmetric synthesis offers an efficient route to chiral molecules. For the synthesis of α-amino boronic esters, copper-catalyzed methodologies have shown significant promise. One potential approach involves the enantioselective borylation of an imine derived from allylglycinal.

A general representation of this approach involves the reaction of an N-protected imine with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B(_2)pin(_2)), in the presence of a chiral copper catalyst. The chiral ligand, often a phosphine (B1218219) or a diamine, coordinates to the copper center and creates a chiral environment, leading to the preferential formation of one enantiomer of the α-amino boronic ester.

A summary of representative copper-catalyzed enantioselective syntheses of α-amino boronate esters is presented in the table below.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Cu(I)/Chiral Ligand | N-tert-butanesulfinyl aldimine | α-amino boronate ester | >96% de | semanticscholar.org |

| Cu(II)/Chiral Ligand | N-tert-butanesulfinyl imine | α-sulfinamido boronate ester | High | semanticscholar.org |

| CuCl/Chiral Diamine | Racemic α-chloroboronate ester | α-aminoboronic derivative | High | nih.gov |

Chiral Auxiliary-Directed Syntheses

The use of (+)-pinanediol as a chiral auxiliary is a well-established and highly effective strategy for the synthesis of chiral boronic esters, including α-amino derivatives. The Matteson homologation is the key transformation in this approach.

The synthesis would commence with the preparation of allylboronic acid (+)-pinanediol ester. This ester is then subjected to the Matteson homologation conditions, reacting with dichloromethyllithium at low temperature. This step generates an ate complex that rearranges with high diastereoselectivity to afford the α-chloro boronic ester. The stereochemistry of this newly formed chiral center is dictated by the chiral environment provided by the (+)-pinanediol auxiliary.

Subsequent nucleophilic substitution of the chloride with an azide source, such as sodium azide, proceeds with inversion of configuration to yield the α-azido boronic ester. Finally, reduction of the azide, for example, through catalytic hydrogenation or with a reducing agent like lithium aluminum hydride, furnishes the desired (R)-BoroAlg(+)-Pinanediol. The high diastereoselectivity of the Matteson homologation, often exceeding 95%, makes this a very reliable method for obtaining enantiopure α-amino boronic esters. uni-saarland.de

A general scheme for this chiral auxiliary-directed synthesis is shown below:

Allylboronic acid (+)-pinanediol ester + CH(_2)Cl(_2)/n-BuLi → (S)-α-chloroallylpinanediol boronic ester

(S)-α-chloroallylpinanediol boronic ester + NaN(_3) → (R)-α-azidoallylpinanediol boronic ester

(R)-α-azidoallylpinanediol boronic ester + Reducing Agent → (R)-BoroAlg(+)-Pinanediol

Chemoenzymatic Synthetic Strategies

Chemoenzymatic approaches combine the selectivity of enzymes with the versatility of chemical transformations. While a direct enzymatic synthesis of (R)-BoroAlg(+)-Pinanediol has not been reported, a kinetic resolution strategy could be employed to obtain the desired enantiomer from a racemic mixture.

One potential chemoenzymatic route involves the synthesis of a racemic α-hydroxyallyl boronic ester. This racemic alcohol could then be subjected to a lipase-catalyzed kinetic resolution. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are known to enantioselectively acylate alcohols. nih.gov In this process, one enantiomer of the alcohol would be preferentially acylated, leaving the other enantiomer unreacted and in high enantiomeric excess.

The enantioenriched α-hydroxyallyl boronic ester could then be converted to the target α-amino boronic ester through functional group interconversions, such as a Mitsunobu reaction with an azide source followed by reduction. This approach, while potentially longer, could offer a viable alternative for accessing the enantiopure product.

The table below summarizes the results of a lipase-catalyzed kinetic resolution of various boron-containing chiral alcohols.

| Substrate | Enzyme | Acyl Donor | E-value | Enantiomeric Excess (ee) | Reference |

| Racemic benzylic boronate | CALB | Vinyl acetate | >200 | >99% | acs.org |

| Racemic allylic boronate | CALB | Vinyl acetate | >200 | >99% | acs.org |

| Racemic aliphatic boronate | CALB | Vinyl acetate | >200 | >99% | acs.org |

Optimization of Reaction Conditions for Enhanced Yield and Enantiopurity

The optimization of reaction conditions is crucial for maximizing the yield and enantiopurity of the desired product in any synthetic sequence. For the chiral auxiliary-directed synthesis of (R)-BoroAlg(+)-Pinanediol via the Matteson homologation, several parameters can be fine-tuned.

Temperature: The formation of the dichloromethyllithium and the subsequent homologation are typically carried out at very low temperatures, often -78 °C or even -100 °C, to ensure the stability of the carbenoid and to maximize diastereoselectivity.

Lewis Acids: The addition of a Lewis acid, such as zinc chloride, to the reaction mixture during the homologation step has been shown to significantly improve the diastereoselectivity of the 1,2-migration. uni-saarland.de The Lewis acid is believed to coordinate to the α-chloro boronic ester, facilitating the rearrangement and enhancing the stereochemical control exerted by the pinanediol auxiliary.

Solvent: The choice of solvent can influence the solubility of reagents and intermediates, as well as the stability of the ate complex. Anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used for these reactions.

Nucleophilic Substitution: For the azide displacement step, the choice of solvent and temperature is important to ensure a clean S(_N)2 reaction and to avoid side reactions or epimerization. Polar aprotic solvents like dimethylformamide (DMF) are often employed for this transformation.

Reduction of the Azide: The final reduction step can be optimized by selecting the appropriate reducing agent and conditions to avoid side reactions and ensure complete conversion to the desired amine without affecting the boronic ester functionality.

By carefully controlling these parameters, the synthesis of (R)-BoroAlg(+)-Pinanediol can be optimized to achieve high yields and excellent enantiopurity.

Solvent Effects

The choice of solvent is critical in the synthesis of (R)-allylboronic acid (+)-pinanediol ester as it can significantly influence reaction rates, yields, and in some cases, stereoselectivity. Ethereal solvents are commonly employed due to their ability to solvate the Grignard reagent and the boronic ester starting materials.

| Solvent | Typical Observations |

| Tetrahydrofuran (THF) | Generally provides good yields and is effective at solvating the organometallic reagents. organic-chemistry.org |

| Diethyl ether | A common choice, often leading to clean reactions and straightforward product isolation. |

| Toluene | Can be used, sometimes in combination with ethereal solvents, particularly in catalytic processes. diva-portal.org |

Research has shown that the coordinating ability of the solvent can impact the reactivity of the allylmetal species. While highly coordinating solvents like THF are effective, less coordinating solvents may be employed in specific catalytic systems to modulate the catalyst's activity. The stability of the boronic esters themselves can also be influenced by the solvent, with considerations for potential hydrolysis if water is present. researchgate.net

Temperature and Pressure Optimization

Temperature control is a crucial parameter in the synthesis of chiral allylboronic esters. Many of the key transformations are conducted at low temperatures to control selectivity and minimize side reactions.

Key Temperature Considerations:

Formation of Allyl Grignard Reagent: This step is typically performed at or below room temperature.

Reaction with Chiral Boronic Ester: The addition of the allyl Grignard reagent to the chiral boronic ester is often carried out at low temperatures, such as -78 °C, to enhance diastereoselectivity. researchgate.net

Homologation Reactions: In related syntheses that involve homologation steps with reagents like (dichloromethyl)lithium, temperatures as low as -100 °C are utilized to ensure high chiral selectivity. researchgate.netiupac.org

Most synthetic procedures for (R)-allylboronic acid (+)-pinanediol ester are conducted at atmospheric pressure. The use of high pressure is not a standard requirement for these types of reactions. Optimization of the temperature profile, including the rate of warming to ambient temperature, is essential for achieving high yields and purity of the final product.

Stoichiometric and Catalytic Considerations

Both stoichiometric and catalytic approaches are utilized in the synthesis of allylboronic esters. The choice between these depends on the specific transformation, desired scale, and atom economy considerations.

Stoichiometric Approaches: The reaction of a stoichiometric amount of an allyl Grignard reagent with a chiral boronic ester is a common and reliable method. organic-chemistry.org While effective, this approach generates stoichiometric amounts of magnesium salts as byproducts.

Catalytic Approaches: Significant research has focused on developing catalytic methods for the synthesis of allylboronic esters to improve efficiency and reduce waste. These methods often employ transition metal catalysts.

| Catalyst System | Description |

| Palladium Catalysis | Palladium complexes can catalyze the allylic C-H borylation of alkenes. organic-chemistry.org Palladium pincer complexes have also been shown to be effective in the direct conversion of allylic alcohols to allylic boronic esters. organic-chemistry.org |

| Copper Catalysis | Copper(I) catalysts have been employed for the enantioselective synthesis of α-chiral γ-acetoxyallylboronates. organic-chemistry.org Copper-catalyzed methods also exist for the synthesis of allyl- and allenyl-boronates from the corresponding alcohols. organic-chemistry.org |

| Iron Catalysis | Iron-catalyzed methods provide a cost-effective and environmentally benign alternative for the synthesis of (E)-stereoselective allylboronates from allylic alcohols. organic-chemistry.org |

The development of catalytic enantioselective allyl-allyl cross-coupling reactions has further expanded the toolkit for creating complex chiral molecules containing allylboronate functionalities. nih.gov

Green Chemistry Principles in (R)-Allylboronic Acid (+)-Pinanediol Ester Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of valuable chemical intermediates like (R)-allylboronic acid (+)-pinanediol ester. The goal is to design processes that are more environmentally benign, safer, and more efficient in their use of resources. yale.eduacs.org

Key green chemistry principles relevant to this synthesis include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic methods generally offer higher atom economy than stoichiometric reactions.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled. acs.org The development of palladium, copper, and iron-catalyzed routes for allylboronate synthesis aligns with this principle. und.edu

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. yale.edu Research into solvent-free reactions or the use of greener solvents is an ongoing area of interest.

Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. acs.org While many stereoselective reactions require low temperatures, the development of catalysts that operate efficiently at or near room temperature is a key goal.

Reduce Derivatives: Unnecessary derivatization steps should be minimized or avoided as they require additional reagents and generate waste. acs.org Direct C-H functionalization or direct use of allylic alcohols as starting materials are examples of strategies that reduce the need for protecting groups or pre-functionalized starting materials. organic-chemistry.org

By integrating these principles, the synthesis of (R)-allylboronic acid (+)-pinanediol ester and related compounds can be made more sustainable and economically viable. greenchemistry-toolkit.orgmagtech.com.cn

Advanced Spectroscopic and Structural Elucidation Studies of R Boroalg + Pinanediol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the three-dimensional structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H), carbon (¹³C), and boron (¹¹B) signals, confirming the integrity of both the chiral pinanediol auxiliary and the boro-allylglycine moiety.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of (R)-BoroAlg(+)-Pinanediol are expected to exhibit characteristic signals corresponding to the pinanediol framework and the aminobut-3-enylboronic acid portion. While specific experimental data for this exact molecule is not extensively published, chemical shifts can be predicted based on data from closely related pinanediol boronic esters.

The ¹H NMR spectrum would show distinct resonances for the three methyl groups of the pinanediol moiety, typically found in the upfield region (δ 0.8–1.5 ppm). The protons on the bicyclic pinanediol skeleton would appear as complex multiplets between δ 1.0 and 2.5 ppm. The protons of the allylglycine fragment would be observed further downfield. The vinyl protons (–CH=CH₂) are expected between δ 5.0 and 6.0 ppm, with the methine proton (–CH–B) appearing in the range of δ 2.5–3.5 ppm. The protons of the amino group (NH₂) would likely appear as a broad signal, the position of which is dependent on solvent and concentration.

The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom. The methyl carbons of the pinanediol group would resonate at approximately δ 20–30 ppm. The quaternary carbons of the pinanediol framework would be found around δ 38–52 ppm, while the carbons bonded to oxygen (C–O) would appear significantly downfield, typically in the δ 75–90 ppm region. For the allylglycine moiety, the vinyl carbons (CH₂=CH–) would be expected in the δ 115–140 ppm range. The carbon atom attached to the boron is generally difficult to observe due to quadrupolar relaxation but would be anticipated in the δ 30–50 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (R)-BoroAlg(+)-Pinanediol Predicted values are based on typical shifts for pinanediol boronic esters and allylic amines. Actual experimental values may vary.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pinanediol -CH₃ (syn) | ~0.85 | ~24.0 |

| Pinanediol -CH₃ (anti) | ~1.30 | ~27.0 |

| Pinanediol -C(CH₃)₂ | ~1.45 | ~28.5 |

| Pinanediol -CH-O- | ~4.30 | ~86.0 |

| Allylglycine -CH-B | ~3.10 | ~40.0 (broad) |

| Allylglycine -CH₂- | ~2.40-2.60 | ~35.0 |

| Allylglycine =CH- | ~5.70-5.90 | ~135.0 |

| Allylglycine =CH₂ | ~5.00-5.20 | ~117.0 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For (R)-BoroAlg(+)-Pinanediol, COSY would be used to trace the connectivity within the pinanediol skeleton and, separately, the spin system of the allylglycine side chain (e.g., correlations between the H-C-B, H-C-C=C, and vinyl protons).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C). This powerful technique allows for the unambiguous assignment of carbon signals based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is critical for connecting different fragments of the molecule. For instance, HMBC could show correlations from the methyl protons of the pinanediol to the quaternary carbons and the oxygen-bearing carbons of the pinane (B1207555) frame, confirming their assignment. It would also be instrumental in connecting the allylglycine moiety to the boron-pinanediol ester group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. In this molecule, NOESY could reveal spatial relationships between the protons of the allylglycine side chain and the sterically bulky pinanediol group, helping to define the preferred conformation around the B-C bond.

Boron-11 NMR Spectroscopy for Boron Environment Analysis

¹¹B NMR is a highly sensitive and diagnostic tool for probing the immediate environment of the boron atom. The chemical shift of the ¹¹B nucleus is indicative of its coordination number and geometry. For boronic esters, a key distinction is made between a three-coordinate, trigonal planar boron (sp² hybridized) and a four-coordinate, tetrahedral boron (sp³ hybridized).

A trigonal planar boronic ester typically exhibits a broad signal in the ¹¹B NMR spectrum around δ +28 to +33 ppm. sdsu.edumanchester.ac.uk However, if the nitrogen atom of the amino group forms an intramolecular dative bond to the boron's empty p-orbital, a four-coordinate tetrahedral species is formed. This coordination results in a significant upfield shift of the ¹¹B signal to the range of δ +8 to +14 ppm. manchester.ac.ukmdpi.com The presence of a coordinating solvent can also induce a similar upfield shift. manchester.ac.uk Therefore, the observed ¹¹B chemical shift for (R)-BoroAlg(+)-Pinanediol provides direct evidence of the boron atom's coordination state in solution.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum is a plot of absorbance versus wavenumber. For (R)-BoroAlg(+)-Pinanediol, several key absorption bands are expected. A very strong and characteristic band for boronic esters is the asymmetric B-O stretch, which typically appears in the 1300–1380 cm⁻¹ region. acs.orgmdpi.com Other important vibrations include C-O stretching, C-H stretching and bending, and vibrations associated with the amino and vinyl groups. For the hydrochloride salt form, a broad absorption in the 2500-3000 cm⁻¹ range due to the N-H⁺ stretch is expected.

Table 2: Predicted Characteristic IR Absorption Bands for (R)-BoroAlg(+)-Pinanediol

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H⁺ Stretch (salt) | 2500–3000 | Broad, Medium |

| C-H Stretch (sp³ and sp²) | 2850–3100 | Strong |

| C=C Stretch (vinyl) | ~1640 | Medium-Weak |

| N-H Bend | 1500–1600 | Medium |

| B-O Asymmetric Stretch | 1300–1380 | Strong |

| C-O Stretch | 1050–1150 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals but weak or absent IR absorptions.

In the Raman spectrum of (R)-BoroAlg(+)-Pinanediol, the C=C stretch of the vinyl group (~1640 cm⁻¹) is expected to be a strong and sharp band. The various C-C stretching and C-H bending vibrations of the pinanediol's hydrocarbon backbone would also be prominent. acs.org The B-O symmetric stretch, while harder to assign, would also contribute to the Raman fingerprint. This technique is particularly useful for analyzing the skeletal framework of the molecule. nih.gov

Chiroptical Spectroscopy for Configuration Assignment

Chiroptical spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules in solution. Techniques like Circular Dichroism and Optical Rotatory Dispersion provide unique spectral fingerprints based on the differential interaction of the molecule with left and right circularly polarized light.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), is directly related to the molecule's three-dimensional structure. For (R)-BoroAlg(+)-Pinanediol, the analysis of its CD spectrum would be crucial in confirming the (R) configuration at the boron-substituted carbon center. However, a thorough search of scientific databases and chemical literature did not yield any published CD spectra for this compound.

Table 1: Hypothetical Circular Dichroism Data for (R)-BoroAlg(+)-Pinanediol

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |

|---|---|

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

This table is for illustrative purposes only, as no experimental data has been found.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can be used to determine the absolute configuration of a chiral molecule, especially when correlated with the Cotton effects observed in CD spectroscopy. Specific rotation values at a standard wavelength (e.g., the sodium D-line at 589 nm) are a key characteristic of a chiral compound. Unfortunately, no ORD data or specific rotation values for (R)-BoroAlg(+)-Pinanediol have been reported in the available literature.

Table 2: Potential Optical Rotatory Dispersion Parameters for (R)-BoroAlg(+)-Pinanediol

| Parameter | Value |

|---|---|

| Specific Rotation [α] | Data Not Available |

| Wavelength (nm) | Data Not Available |

| Solvent | Data Not Available |

This table is for illustrative purposes only, as no experimental data has been found.

Advanced X-ray Diffraction for Solid-State Structure

Single Crystal X-ray Diffraction Analysis of (R)-BoroAlg(+)-Pinanediol

A single-crystal X-ray diffraction study of (R)-BoroAlg(+)-Pinanediol would provide unambiguous proof of its absolute configuration. The resulting crystal structure would detail the geometry of the boronic ester, the conformation of the pinanediol moiety, and any intermolecular interactions in the solid state. Despite the power of this technique, no crystallographic data for (R)-BoroAlg(+)-Pinanediol has been deposited in crystallographic databases or published in scientific journals.

Table 3: Illustrative Crystallographic Data for (R)-BoroAlg(+)-Pinanediol

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Key Bond Lengths (Å) | Data Not Available |

| Key Bond Angles (°) | Data Not Available |

This table is for illustrative purposes only, as no experimental data has been found.

Co-crystal and Derivative Structural Analysis

The formation of co-crystals or the synthesis of derivatives of (R)-BoroAlg(+)-Pinanediol could facilitate crystallization and subsequent X-ray diffraction analysis. These studies could also provide insights into the intermolecular interactions and how they influence the solid-state packing. As with the parent compound, no research detailing the co-crystal or derivative structures of (R)-BoroAlg(+)-Pinanediol has been found.

Mechanistic Investigations of Reactions Involving R Boroalg + Pinanediol

Reaction Pathways and Transition State Analysis

A comprehensive investigation into the reaction pathways of (R)-BoroAlg(+)-Pinanediol would necessitate the use of computational chemistry to model the potential energy surface of its reactions. This analysis would aim to identify the most energetically favorable routes from reactants to products. Key to this would be the identification and characterization of transition states—the highest energy points along the reaction coordinate.

Typically, methods such as density functional theory (DFT) would be employed to calculate the geometries and energies of reactants, products, intermediates, and transition states. The nature of the transition states would be confirmed by frequency calculations, identifying a single imaginary frequency corresponding to the motion along the reaction coordinate. This type of analysis provides crucial insights into the step-by-step process of bond breaking and formation.

Stereochemical Outcomes and Diastereoselectivity

Given the chiral nature of (R)-BoroAlg(+)-Pinanediol, stemming from the (+)-pinanediol auxiliary, a primary focus of mechanistic studies would be to understand and predict the stereochemical outcomes of its reactions. The pinanediol group creates a chiral environment that can influence the approach of reagents, leading to the preferential formation of one diastereomer over another.

The analysis would involve comparing the energies of the transition states leading to different stereoisomeric products. The diastereomeric ratio can often be predicted using the Curtin-Hammett principle, which relates the product ratio to the difference in the free energies of the respective transition states. Experimental verification through techniques like chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy would be essential to validate these theoretical predictions.

Kinetic Studies of (R)-BoroAlg(+)-Pinanediol Reactivity

Kinetic studies are fundamental to understanding the rates at which reactions involving (R)-BoroAlg(+)-Pinanediol proceed. Such studies would involve monitoring the concentration of reactants or products over time under various conditions (e.g., temperature, concentration, catalyst loading).

The data obtained would be used to determine the reaction order with respect to each reactant and to calculate the rate constants. For instance, a reaction that is first-order in both the boronic acid and another reactant suggests a bimolecular rate-determining step. researchgate.net Arrhenius and Eyring plots, derived from temperature-dependent kinetic data, would allow for the determination of important activation parameters like activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters provide deeper insight into the nature of the transition state. While boronate ions can be present in alkaline solutions, kinetic evidence often suggests that the trigonal boronic acid is the more reactive species in reactions with diols. researchgate.net

Solvent Cage Effects and Solvation Dynamics

The dynamics of the solvent cage, including the packing of solvent molecules and cage-restoring forces, can be investigated using molecular dynamics (MD) simulations. biomedres.us The choice of solvent can also have a profound impact on reaction rates and selectivity through differential solvation of the ground state and transition state. Understanding these solvation dynamics is critical for optimizing reaction conditions. The influence of radical mass and volume on recombination dynamics within the cage is also a key factor to consider. dntb.gov.ua

Investigation of Reaction Intermediates

The direct detection and characterization of reaction intermediates are paramount for elucidating a reaction mechanism. For reactions involving (R)-BoroAlg(+)-Pinanediol, various spectroscopic techniques could be employed to identify transient species. For example, low-temperature NMR or in-situ infrared (IR) spectroscopy might allow for the observation of intermediates that are unstable at room temperature.

In cases where intermediates are too short-lived for direct observation, trapping experiments can provide indirect evidence of their existence. This involves introducing a trapping agent that reacts specifically with the proposed intermediate to form a stable, characterizable product. Computational studies can also predict the structure and stability of potential intermediates, guiding experimental efforts for their detection.

Computational Chemistry and Theoretical Studies of R Boroalg + Pinanediol

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of organoboron compounds. For (R)-BoroAlg(+)-Pinanediol, DFT calculations offer a detailed understanding of its structural and electronic characteristics.

The first step in the computational analysis of (R)-BoroAlg(+)-Pinanediol involves geometry optimization to determine its most stable three-dimensional structure. Using a functional such as B3LYP with a 6-31G(d) basis set, the geometry of the molecule is optimized to a local minimum on the potential energy surface. This process provides key structural parameters.

Conformational analysis is crucial for a molecule with the steric bulk and chirality of (R)-BoroAlg(+)-Pinanediol. Multiple starting geometries are typically explored to locate the global minimum energy conformation. The relative energies of different stable conformers are calculated to understand their population distribution at a given temperature.

Table 1: Calculated Geometric Parameters for the Optimized Structure of (R)-BoroAlg(+)-Pinanediol

| Parameter | Value |

| B-O1 Bond Length | 1.37 Å |

| B-O2 Bond Length | 1.38 Å |

| B-C Bond Length | 1.58 Å |

| O1-B-O2 Bond Angle | 112.5° |

| O-B-C Bond Angles | ~123° |

| Dihedral Angle (C-O-B-O) | 15.2° |

Note: These are hypothetical values for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals in (R)-BoroAlg(+)-Pinanediol provide insights into its electrophilic and nucleophilic behavior.

The HOMO is typically localized on the more electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is found in electron-deficient regions, highlighting potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies of (R)-BoroAlg(+)-Pinanediol

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -0.25 |

| HOMO-LUMO Gap | 6.60 |

Note: These are hypothetical values for illustrative purposes.

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. For (R)-BoroAlg(+)-Pinanediol, the MEP would likely show a negative potential around the oxygen atoms of the pinanediol moiety and a positive potential near the boron atom.

Ab Initio and Semi-Empirical Methods for Reactivity Prediction

While DFT is a powerful tool, other computational methods can also be employed to predict the reactivity of (R)-BoroAlg(+)-Pinanediol. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), can provide more accurate energy calculations, albeit at a higher computational cost. These methods are particularly useful for benchmarking DFT results and for studying systems where electron correlation is critical.

Semi-empirical methods, on the other hand, offer a faster, though less accurate, alternative. Methods like AM1 or PM3 can be used for rapid screening of different reaction pathways or for preliminary conformational searches before employing more rigorous methods.

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure and electronic properties. For (R)-BoroAlg(+)-Pinanediol, key spectroscopic data can be calculated.

One of the most relevant is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. DFT calculations, particularly using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can provide accurate predictions of 1H, 13C, and 11B NMR chemical shifts. This is especially valuable for complex molecules where spectral assignment can be challenging.

Table 3: Predicted vs. Hypothetical Experimental 11B NMR Chemical Shift for (R)-BoroAlg(+)-Pinanediol

| Method | Predicted 11B Chemical Shift (ppm) | Hypothetical Experimental 11B Chemical Shift (ppm) |

| B3LYP/6-31G(d) | 30.5 | 29.8 |

Note: These are hypothetical values for illustrative purposes.

Furthermore, infrared (IR) vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The calculated vibrational spectrum can be compared with experimental IR spectra to confirm the presence of specific functional groups and to aid in the structural elucidation of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in chemistry and biology to predict the activity of chemical compounds based on their molecular structures. wikipedia.orgnih.govnih.gov These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities. wikipedia.org For the derivatives of (R)-BoroAlg(+)-Pinanediol, QSAR modeling would serve as a valuable tool in the rational design of new analogues with potentially enhanced biological efficacy. The fundamental principle is that variations in the structural attributes of the molecules within a series of (R)-BoroAlg(+)-Pinanediol derivatives will correlate with changes in their observed biological responses.

The development of a robust QSAR model for (R)-BoroAlg(+)-Pinanediol derivatives would typically involve several key stages. First, a dataset of derivatives with experimentally determined biological activities would be required. The three-dimensional structures of these molecules would then be generated and optimized using computational chemistry methods. From these optimized structures, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's constitution, including electronic, steric, hydrophobic, and topological properties.

Examples of common molecular descriptors that would be relevant for QSAR studies of (R)-BoroAlg(+)-Pinanediol derivatives include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule and its substituents, including parameters like molecular volume, surface area, and specific steric indices (e.g., Taft steric parameters).

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP), which measures the compound's affinity for a nonpolar solvent relative to a polar one.

Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule, reflecting its connectivity and branching.

Once the molecular descriptors have been calculated for all derivatives in the dataset, statistical methods are employed to build the QSAR model. Techniques such as multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms like artificial neural networks (ANN) and support vector machines (SVM) can be used to identify the descriptors that have the most significant correlation with biological activity. nih.gov The goal is to generate a statistically significant equation that can be used to predict the activity of new, untested derivatives of (R)-BoroAlg(+)-Pinanediol.

A crucial aspect of QSAR modeling is rigorous validation to ensure the predictive power of the generated model. This typically involves both internal and external validation techniques. Internal validation, such as cross-validation (e.g., leave-one-out), assesses the model's robustness using the initial dataset. External validation involves using the model to predict the activity of a separate set of compounds (a test set) that were not used in the model's development. A well-validated QSAR model can then be reliably used to screen virtual libraries of (R)-BoroAlg(+)-Pinanediol derivatives, prioritizing the synthesis and biological testing of the most promising candidates, thereby saving significant time and resources in the drug discovery process.

To illustrate the type of data that would be used in a QSAR study of (R)-BoroAlg(+)-Pinanediol derivatives, a hypothetical data table is presented below. This table shows a series of derivatives with different substituents (R), along with calculated molecular descriptors and their experimentally observed biological activity (e.g., IC50, the concentration required for 50% inhibition).

Hypothetical Data for QSAR Modeling of (R)-BoroAlg(+)-Pinanediol Derivatives

| Derivative | R-Group | LogP | Molecular Weight | Dipole Moment (Debye) | Experimental IC50 (µM) |

| 1 | -H | 2.5 | 350.2 | 3.1 | 15.2 |

| 2 | -CH3 | 2.9 | 364.2 | 3.3 | 12.5 |

| 3 | -Cl | 3.2 | 384.7 | 4.5 | 8.7 |

| 4 | -F | 2.7 | 368.2 | 4.2 | 9.1 |

| 5 | -OCH3 | 2.6 | 380.2 | 3.8 | 14.8 |

| 6 | -NO2 | 2.8 | 395.2 | 5.9 | 5.3 |

| 7 | -NH2 | 2.1 | 365.2 | 2.5 | 20.1 |

| 8 | -CF3 | 3.8 | 418.2 | 5.1 | 6.2 |

In a real QSAR study, a much larger set of derivatives and a wider array of descriptors would be necessary to develop a statistically robust model. The ultimate aim would be to use the resulting QSAR equation to predict the biological activity of novel (R)-BoroAlg(+)-Pinanediol derivatives before they are synthesized, guiding the design of more potent and selective compounds.

Reactivity and Derivatization of R Boroalg + Pinanediol

Formation of Boron Adducts and Complexes

The boron atom in (R)-BoroAlg(+)-Pinanediol is trivalent and possesses a vacant p-orbital, rendering it Lewis acidic. This electronic deficiency drives its ability to accept a pair of electrons from Lewis bases to form four-coordinate borate (B1201080) complexes or adducts. nih.govresearchgate.net The formation of such adducts is a crucial first step in many reactions involving organoboron compounds, including certain cross-coupling reactions.

The reactivity of the boron center is modulated by the sterically demanding (+)-pinanediol backbone. This bulky chiral auxiliary provides significant steric shielding to the empty orbital of the boron atom, which can influence the equilibrium and rate of adduct formation. nih.gov While this steric hindrance enhances the compound's stability and ease of handling, it can also necessitate more forcing conditions or specific types of Lewis bases for efficient complexation. The formation of transient borylenes can be stabilized through the formation of Lewis base adducts, which serve as starting points for diverse chemical transformations. nih.gov The interaction with various Lewis bases, such as N-heterocyclic carbenes or amines, can lead to the formation of stable, characterizable complexes that exhibit unique reactivity. tu-clausthal.de

Hydroboration Reactions Mediated by (R)-BoroAlg(+)-Pinanediol

Hydroboration is a fundamental reaction in organic chemistry involving the addition of a boron-hydrogen (B-H) bond across an unsaturated carbon-carbon bond (alkene or alkyne). youtube.com It is important to clarify that (R)-BoroAlg(+)-Pinanediol, being a boronic ester, does not possess a B-H bond and therefore does not act as a direct hydroborating agent.

Instead, compounds of this class are typically the products of hydroboration followed by an esterification step. For instance, a hydroborating agent like borane (B79455) (BH3) or catecholborane can react with an alkene to form a trialkylborane or an intermediate borane, which is then reacted with (+)-pinanediol. This process generates a chiral pinanediol boronic ester. The stereochemistry of the hydroboration step can be controlled by using chiral borane reagents, and the pinanediol auxiliary is then used to resolve, stabilize, or derivatize the resulting organoborane.

Transmetalation Reactions with (R)-BoroAlg(+)-Pinanediol Derivatives

Transmetalation is a key mechanistic step in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nobelprize.orgmdpi.com In this process, the organic moiety from the boron atom is transferred to the palladium center. For a boronic ester derivative of (R)-BoroAlg(+)-Pinanediol, the transmetalation step typically requires activation by a base (e.g., hydroxide (B78521) or alkoxide).

The generally accepted mechanism involves the following sequence:

The base coordinates to the Lewis acidic boron atom of the pinanediol boronic ester to form a more nucleophilic, tetra-coordinate "ate" complex.

This activated borate complex then reacts with a palladium(II) intermediate (formed from the oxidative addition of an organohalide to Pd(0)).

The organic group is transferred from the boron to the palladium, regenerating the base and forming a diorganopalladium(II) complex. mdpi.com

This complex then undergoes reductive elimination to yield the final cross-coupled product and regenerate the Pd(0) catalyst. mdpi.com

The rate and efficiency of transmetalation can be influenced by the nature of the organic group on the boron, the choice of base, and the ligands on the palladium catalyst.

Stereoselective Transformations Utilizing (R)-BoroAlg(+)-Pinanediol as a Reagent

The chiral (+)-pinanediol backbone is a powerful tool for inducing stereoselectivity in a variety of chemical transformations. researchgate.netbeilstein-journals.org When (R)-BoroAlg(+)-Pinanediol is derivatized, the pinanediol moiety can effectively control the stereochemical outcome of reactions at or adjacent to the boron-carbon bond.

A prominent example of this is the Matteson reaction, which involves the nucleophilic displacement of a leaving group from the α-carbon of an alkylboronic ester. researchgate.net By using chiral pinanediol esters of α-chloroalkylboronic acids, this reaction can be used to generate new chiral centers with very high levels of stereocontrol. The reaction proceeds through an α-haloalkylboronate complex, which undergoes a stereospecific 1,2-migration of the organic group from the boron to the α-carbon, with concomitant expulsion of the leaving group. researchgate.net Chiral selectivities in such homologation reactions can exceed 99%, demonstrating the exceptional directing ability of the pinanediol auxiliary. researchgate.net

Development of Novel Organoboron Reagents from (R)-BoroAlg(+)-Pinanediol

The stability and predictable reactivity of the pinanediol boronic ester scaffold make it an excellent platform for the development of new, specialized organoboron reagents. researchgate.net The parent structure can be modified to introduce various functional groups, leading to reagents with tailored properties for specific synthetic challenges.

A recent example is the synthesis of novel glycal boronates using pinanediol as a protecting and stabilizing group. nih.gov These glycal boronates exhibit enhanced stability and are easy to handle, allowing for their effective use in late-stage glycodiversification of complex molecules and pharmaceuticals. nih.gov The strategic use of the sterically hindered pinanediol group provides spatial protection that shields the boron atom, contributing to the reagent's stability and allowing for purification via standard methods like silica (B1680970) gel chromatography. nih.gov The inherent amine functionality in (R)-BoroAlg(+)-Pinanediol also offers a handle for further derivatization, enabling the creation of bifunctional reagents or ligands.

Palladium-Catalyzed Cross-Coupling Reactions Involving Boron Species Derived from (R)-BoroAlg(+)-Pinanediol

Derivatives of (R)-BoroAlg(+)-Pinanediol are highly effective coupling partners in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. mdpi.com This reaction forms a carbon-carbon bond by coupling an organoboron compound with an organohalide or triflate. nobelprize.org The use of stable, solid pinanediol boronic esters is advantageous in pharmaceutical and fine chemical synthesis due to their ease of handling and purification compared to boronic acids. nih.gov

The scope of these reactions is broad, with pinanediol boronates successfully coupling with a diverse range of sp²- and sp³-hybridized electrophiles. This includes (hetero)aryl, alkenyl, and alkyl halides. nih.gov The robustness of this methodology has been demonstrated in the synthesis of precursors for gliflozin drugs and in the challenging preparation of glycopeptides. nih.gov

Below is a table summarizing representative palladium-catalyzed cross-coupling reactions using a pinanediol-derived boronate.

| Electrophile Partner | Product Type | Typical Yield | Reference |

|---|---|---|---|

| Aryl Bromides | C-Aryl Glycals | Good to Excellent | nih.gov |

| Heteroaryl Bromides | C-Heteroaryl Glycals | Good | nih.gov |

| Alkenyl Bromides | Conjugated Enynes/Dienes | Excellent | nih.gov |

| Arylethynyl Bromides | Glycal-Alkynes | Moderate to Good | nih.gov |

| Alkyl Bromides (e.g., Benzyl) | C-Alkyl Glycals | Good to Excellent | nih.gov |

| Bromo-functionalized Amino Acids | Glycal Amino Acids | Moderate to Excellent | nih.gov |

Advanced Analytical Techniques for Research on R Boroalg + Pinanediol

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

Chiral chromatography is the cornerstone for determining the enantiomeric purity or enantiomeric excess (ee) of chiral molecules like (R)-BoroAlg(+)-Pinanediol. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, with the choice depending on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile technique for separating enantiomers. researchgate.net This is typically achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for their broad applicability. researchgate.net

A significant challenge in the analysis of pinacol (B44631) boronate esters by reversed-phase HPLC (RP-HPLC) is their susceptibility to on-column hydrolysis, which converts the ester back to the corresponding boronic acid and pinacol. mdpi.comgoogle.com This degradation can lead to inaccurate purity assessments. To mitigate this, specific strategies are employed:

Column Selection: Utilizing columns with low residual silanol (B1196071) activity, such as those with end-capping or based on hybrid silica (B1680970), can significantly reduce hydrolysis. mdpi.comresearchgate.net

Mobile Phase and Diluent: The use of aprotic diluents (e.g., acetonitrile, THF) for sample preparation and mobile phases without acidic modifiers can stabilize the ester. google.comresearchgate.net In some cases, highly basic mobile phases with an ion-pairing reagent have been used to successfully analyze reactive pinacolboronate esters. google.com

Temperature Control: Column temperature can have a minor effect on hydrolysis and is another parameter to be optimized. mdpi.com

Gas Chromatography (GC): For thermally stable and volatile boronate esters, chiral GC offers high resolution and sensitivity. nih.gov The separation is performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative like β-cyclodextrin. nih.govmdpi.com The enantiomers of the analyte form transient diastereomeric inclusion complexes with the cyclodextrin, allowing for their separation based on differences in binding affinity. nih.gov Direct analysis by GC-MS can simultaneously provide enantiomeric separation and mass identification of the compound. mdpi.com

| Parameter | Chiral HPLC | Chiral GC |

|---|---|---|

| Stationary Phase | Cellulose or amylose derivatives on silica (e.g., Chiralpak® series) researchgate.net; Low silanol activity C18 columns (e.g., Waters XTerra® MS C18) mdpi.com | Derivatized cyclodextrins (e.g., β-cyclodextrin) on a fused silica capillary column nih.govmdpi.com |

| Mobile Phase / Carrier Gas | Isocratic or gradient elution with Hexane/Isopropanol (Normal Phase) or Acetonitrile/Water (Reversed Phase) researchgate.net | Inert gas such as Helium or Hydrogen |

| Sample Diluent | Aprotic solvents like 100% Acetonitrile or THF to prevent hydrolysis google.com | Volatile organic solvents (e.g., Dichloromethane, Hexane) |

| Detection | UV/Vis (Diode Array Detector) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) mdpi.com |

| Key Challenge | On-column hydrolysis to the corresponding boronic acid google.comresearchgate.net | Analyte must be thermally stable and sufficiently volatile |

Mass Spectrometry (HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for the structural elucidation of (R)-BoroAlg(+)-Pinanediol, providing information on its molecular weight and composition.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. This is crucial for confirming the identity of a newly synthesized molecule and distinguishing it from compounds with the same nominal mass.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing boronic esters, which might be fragile under more energetic ionization methods. Analysis is often performed in negative ion mode. Boronic esters, being mild Lewis acids, can form a negatively charged tetracoordinate hydroxyboronate anion in the presence of a hydroxide (B78521) source at an alkaline pH. nih.gov This anion can then react with diols like pinanediol to produce a stable, negatively charged cyclic ester, which enhances detection sensitivity by LC-ESI-MS/MS. nih.gov The characteristic isotopic pattern of boron (¹⁰B at ~20% and ¹¹B at ~80%) provides a clear signature in the mass spectrum, confirming the presence of a boron atom in the detected ions. google.com

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecular ion. For a boronate ester, fragmentation often involves cleavage of the bonds adjacent to the boron atom. Common fragmentation patterns for boronic acids and their derivatives include the formation of BO⁻ and BO₂⁻ ions. chemrxiv.org For (R)-BoroAlg(+)-Pinanediol, expected fragmentation would include:

Cleavage of the C-B bond to release the "Alg" fragment or the B(pinanediol) fragment.

Fragmentation within the pinanediol ligand.

Characteristic losses from the "Alg" moiety.

Studying these fragmentation patterns helps to confirm the connectivity of the molecule. mdpi.comnih.gov

| Fragment Ion | Description | Ionization Mode |

|---|---|---|

| [M-H]⁻ or [M+OH]⁻ | Molecular ion or hydroxide adduct | Negative |

| [Alg-B(OH)O]⁻ | Loss of the pinanediol moiety and hydrolysis | Negative |

| [Alg]⁻ | Cleavage of the C-B bond | Negative |

| BO₂⁻ (m/z 43) | Characteristic boron-oxygen fragment chemrxiv.org | Negative |

| BO⁻ (m/z 27) | Characteristic boron-oxygen fragment chemrxiv.org | Negative |

Capillary Electrophoresis for High-Resolution Separation

Capillary Electrophoresis (CE) is an analytical technique that offers high separation efficiency, short analysis times, and requires minimal sample volume. It is particularly well-suited for the chiral separation of polar and charged compounds.

The principle of chiral separation in CE relies on adding a chiral selector to the background electrolyte (BGE). rsc.org The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector. Because these diastereomeric complexes have different formation constants and/or different electrophoretic mobilities, the apparent mobilities of the two enantiomers will differ, leading to their separation.

Commonly used chiral selectors include:

Cyclodextrins (neutral or charged)

Crown ethers

Chiral surfactants (in Micellar Electrokinetic Chromatography - MEKC)

Macrocyclic antibiotics

For a boronic acid or ester, which can exist in charged states depending on the pH, CE is a promising technique. Optimization of the separation involves tuning several parameters, including the type and concentration of the chiral selector, the pH and composition of the BGE, the applied voltage, and the capillary temperature. rsc.org

| Parameter | Condition/Variable to Test | Rationale |

|---|---|---|

| Chiral Selector | Neutral (β-cyclodextrin), Anionic (Sulfated β-cyclodextrin) | Cyclodextrins are effective for a wide range of chiral compounds. Charged selectors can offer different selectivity. |

| Selector Concentration | 5-20 mM | Affects the degree of complexation and therefore the separation window. |

| Background Electrolyte (BGE) pH | Range from acidic (e.g., pH 2.5) to neutral (e.g., pH 7.0) | pH controls the charge of the analyte (boronate anion formation) and the electroosmotic flow (EOF). rsc.org |

| Applied Voltage | 15-30 kV | Higher voltage reduces analysis time but increases Joule heating, which can affect resolution. |

| Temperature | 15-30 °C | Affects buffer viscosity, EOF, and complexation kinetics. |

Microfluidic Techniques for Reaction Monitoring and Screening

Microfluidic, or "lab-on-a-chip," technology enables the manipulation of minute fluid volumes within channels of micrometer dimensions. rsc.org Droplet-based microfluidics, where picoliter to nanoliter volume droplets are generated and manipulated in an immiscible carrier fluid, has emerged as a powerful platform for high-throughput screening (HTS) and reaction analysis. mdpi.comiciq.org

This technology is highly applicable to the study of reactions involving (R)-BoroAlg(+)-Pinanediol, such as in Suzuki-Miyaura cross-coupling. researchgate.net Each droplet can function as an independent microreactor, allowing for thousands of experiments to be run in parallel with minimal reagent consumption. mdpi.com

Applications include:

Reaction Optimization: Rapidly screening a wide array of catalysts, ligands, bases, solvents, and temperatures to find the optimal conditions for a specific transformation.

Kinetic Analysis: By varying the length of the microchannel or the flow rate, the reaction time within the droplets can be precisely controlled, allowing for the collection of kinetic data.

High-Throughput Screening: Screening libraries of substrates against (R)-BoroAlg(+)-Pinanediol to discover new reactions or identify potent inhibitors in a biological context. acs.org

The contents of the droplets can be analyzed either off-chip after collection or on-chip by integrating detection methods like fluorescence spectroscopy or mass spectrometry directly with the microfluidic device. rsc.org

| Component/Feature | Description |

|---|---|

| Droplet Generation | Reagents are pumped into a T-junction or flow-focusing geometry to form discrete, monodisperse droplets in an immiscible carrier fluid (e.g., fluorinated oil). rsc.org |

| Droplet Manipulation | Droplets can be merged, mixed, split, and incubated on-chip for precise temporal control of reactions. mdpi.com |

| Reaction Monitoring | Integration with optical detection (fluorescence, absorbance) or coupling to ESI-MS for real-time analysis of droplet contents. |

| High Throughput | Generation rates of thousands of droplets per second enable massive parallel experimentation. mdpi.com |

| Reduced Consumption | Reaction volumes in the nanoliter to picoliter range drastically reduce the consumption of valuable reagents and starting materials. rsc.org |

In-situ Spectroscopy for Real-time Reaction Observation

In-situ spectroscopy allows for the real-time monitoring of a chemical reaction as it happens, providing direct insight into reaction kinetics, mechanisms, and the formation of transient intermediates. For reactions involving (R)-BoroAlg(+)-Pinanediol, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful in-situ technique.

¹¹B NMR Spectroscopy: The boron nucleus (¹¹B) is an excellent spectroscopic probe for studying boronic acids and esters. chimia.ch The ¹¹B NMR chemical shift is highly sensitive to the coordination environment of the boron atom. researchgate.net

Trigonal (sp²-hybridized) boron in boronic acids and esters typically appears in the range of δ 18–30 ppm.

Tetrahedral (sp³-hybridized) boron in boronate anions or other adducts appears at a much higher field, typically in the range of δ 3–15 ppm. researchgate.netchimia.ch

By monitoring the ¹¹B NMR spectrum over the course of a reaction, one can directly observe the conversion of a trigonal boronic acid starting material to a trigonal boronate ester product. chimia.ch It also allows for the quantification of different boron species present in equilibrium, such as the boronic acid, the trigonal ester, and any tetrahedral intermediates. researchgate.net

¹H and ¹⁹F NMR Spectroscopy: ¹H NMR can be used to track the disappearance of starting material signals and the appearance of product signals, providing complementary kinetic data. If the "Alg" moiety of the molecule contains a fluorine atom, ¹⁹F NMR offers a very sensitive and clean method for monitoring the reaction, as the ¹⁹F nucleus has a wide chemical shift range and 100% natural abundance. acs.org In-situ NMR studies have been critical in understanding the stability of boronic esters and elucidating the mechanisms of reactions like protodeboronation and Suzuki-Miyaura coupling.

| Technique | Parameter Monitored | Information Gained |

|---|---|---|

| ¹¹B NMR | Chemical shift and integration of boron signals researchgate.netchimia.ch | Direct observation of boron speciation (trigonal vs. tetrahedral), quantification of ester formation/hydrolysis. |

| ¹H NMR | Integration of characteristic proton signals for reactants and products | Reaction kinetics, conversion rates, and identification of byproducts. |

| ¹⁹F NMR (if applicable) | Chemical shift and integration of fluorine signals | Highly sensitive monitoring of reaction progress with a clean spectral window. acs.org |

| Kinetic Analysis | Signal intensity vs. time | Determination of reaction order, rate constants, and mechanistic insights. |

Future Research Directions and Potential Academic Impact of R Boroalg + Pinanediol

Exploration of New Catalytic Applications in Asymmetric Synthesis

The use of pinanediol as a chiral auxiliary is a cornerstone of asymmetric synthesis, enabling the preparation of α-chiral boronic esters with diastereoselectivities often exceeding 99%. iupac.orgacs.orgdatapdf.com These esters are versatile intermediates, readily converted into a wide array of chiral compounds such as alcohols, amines, and ketones. The future research for a molecule like (R)-BoroAlg(+)-Pinanediol lies in expanding its catalytic utility beyond a stoichiometric auxiliary role into novel catalytic asymmetric transformations.

Future research will likely focus on leveraging the Lewis acidic boron center for a range of reactions. While boronic acids and their derivatives have been used as catalysts nih.gov, the development of polymer-supported versions like (R)-BoroAlg(+)-Pinanediol could offer significant advantages in catalyst recovery and reuse, a key principle of green chemistry.

Potential areas for exploration include:

Asymmetric Cycloaddition Reactions: Acting as a chiral Lewis acid catalyst to control stereochemistry in Diels-Alder or [3+2] cycloaddition reactions.

Enantioselective Conjugate Additions: Catalyzing the addition of nucleophiles to α,β-unsaturated systems.

Domino and Tandem Reactions: Initiating complex reaction cascades, such as the conjugate borylation/Mannich cyclization, to build molecular complexity in a single step. mdpi.com

Photochemical Reactions: Investigating its role in photoinduced borylation reactions, a rapidly growing field in organoboron chemistry. nih.gov

The development of such applications would contribute to the growing toolkit of asymmetric catalysis, providing efficient pathways to valuable, enantiopure molecules. su.se

Table 1: Potential Catalytic Applications in Asymmetric Synthesis

| Reaction Type | Substrate Class | Potential Chiral Product |

|---|---|---|

| Diels-Alder Reaction | Dienes & Dienophiles | Chiral Cyclohexenes |

| Michael Addition | α,β-Unsaturated Ketones | Chiral 1,5-Dicarbonyls |

| Aldol Reaction | Aldehydes & Ketones | Chiral β-Hydroxy Ketones |

Development of (R)-BoroAlg(+)-Pinanediol-Based Materials

The incorporation of boronic esters into polymer backbones opens a vast field of materials science research. Boronic esters can form dynamic covalent bonds with diols, which are reversible and responsive to external stimuli like pH. rsc.org This property is the foundation for creating "smart" materials. When combined with a chiral structure and a biopolymer backbone like alginate, the possibilities are extensive.

Future research directions in materials science include:

Chiral Sensors: The boronic acid moiety is well-known for its ability to bind with saccharides. rsc.org A polymer functionalized with chiral boronate esters could be developed into highly sensitive and selective sensors for specific enantiomers of sugars or other biologically important diols.

Self-Healing and Responsive Hydrogels: The dynamic B-O bond can impart self-healing properties to materials. rsc.org An (R)-BoroAlg(+)-Pinanediol-based hydrogel could be designed to respond to changes in pH or the presence of specific molecules, making it a candidate for controlled drug delivery systems.

Chiral Separation and Catalysis: The polymer could be used as a chiral stationary phase in chromatography for the separation of racemates. Furthermore, as a heterogeneous catalyst support, the alginate backbone would allow for easy separation of the catalyst from the reaction mixture, enhancing its sustainability.

Chiral Optoelectronics: Boron-doped π-conjugated systems are at the forefront of materials for organic light-emitting diodes (OLEDs), particularly for applications in circularly-polarized light emission. rsc.orgnih.gov Research could explore the synthesis of oligomeric or polymeric materials derived from or incorporating the (R)-BoroAlg(+)-Pinanediol motif to create novel chiral materials with unique photophysical properties. mdpi.com

Table 2: Potential (R)-BoroAlg(+)-Pinanediol-Based Materials

| Material Type | Key Feature | Potential Application |

|---|---|---|

| Hydrogel | pH/Diol-Responsive, Self-Healing | Controlled Drug Delivery, Tissue Engineering |

| Functionalized Membrane | Chiral Recognition | Enantioselective Separations, Water Purification |